molecular formula C8H8O2<br>CH3COOC6H5<br>C8H8O2 B143977 Phenyl acetate CAS No. 122-79-2

Phenyl acetate

Cat. No. B143977
CAS RN: 122-79-2
M. Wt: 136.15 g/mol
InChI Key: IPBVNPXQWQGGJP-UHFFFAOYSA-N
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Description

Phenyl acetate is a chemical compound that has been studied in various contexts, including its inhibition effects on photosynthetic activities in isolated chloroplasts, as seen in spinach (Spinacia oleracea) . It has also been used as a building block for the stereoselective construction of polyhydroxylated chains, demonstrating its utility in synthetic organic chemistry . Moreover, phenyl acetate has been involved in studies related to its metabolic conversion by microorganisms, particularly its use as a fungicide and slimicide .

Synthesis Analysis

The synthesis of phenyl acetate derivatives and related compounds has been explored in several studies. For instance, the kinetics of hydrolysis of substituted phenyl acetates catalyzed by a zinc(II) complex has been investigated, providing insights into the mechanisms of nucleophilic attack on the ester linkage . Additionally, the synthesis and X-ray structure of acetoxy-4-methyl phenyl methyl acetate, which belongs to the acylal class of organic materials, have been reported, highlighting the structural deviations of acetate groups from the phenyl ring plane .

Molecular Structure Analysis

The molecular structure of phenyl acetate and its derivatives has been a subject of interest. The crystal structure of phenylmercury(II) acetate has been determined, revealing discrete molecules with digonal coordination around the mercury atom . Furthermore, the conformational preferences of phenyl acetate have been studied through gas phase spectroscopy and quantum chemistry calculations, emphasizing the role of steric effects and n→π* interactions in determining the molecule's conformation .

Chemical Reactions Analysis

Phenyl acetate undergoes various chemical reactions, including photochemical rearrangements that result in the formation of hydroxyl acetophenones and phenol . The acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid has also been studied, with phenyl acetate being identified as the major product . These reactions demonstrate the reactivity of phenyl acetate and its potential for transformation into different chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl acetate are influenced by its molecular structure and the interactions it undergoes. For example, the binding properties of a phenylhydrazone-based indole receptor for sensing acetate anions have been examined, showing good selectivity and the role of hydrogen bonding in recognition . The photochemical behavior of phenyl acetate, as well as its interactions with metal complexes, further illustrate the compound's diverse chemical properties .

Scientific Research Applications

Impact on Human Immune System

Phenyl mercuric acetate (not exactly phenyl acetate, but closely related) has been studied for its effects on the human immune system. Ullah and Khan (2015) discovered that it can deplete GSH in T and B lymphocytes cells, potentially compromising the immune system (Ullah & Khan, 2015).

Improvement in Lithium Ion Battery Performance

Li et al. (2014) reported that phenyl acetate, when modified as 4-fluorophenyl acetate, can improve the performance of lithium ion batteries. This modified compound results in a more protective solid electrolyte interphase, enhancing the battery's cyclic stability (Li et al., 2014).

Hydrolysis Reactions

Carta and Dernini (2001) conducted a kinetic study on the hydrolysis of phenyl acetate catalyzed by sodium acetate, highlighting its potential use in microwave-irradiated environments due to the reaction's low rate and efficiency in aqueous environments (Carta & Dernini, 2001).

Synthesis and Analysis

H. Yi (2007) explored the synthesis of phenyl acetate from phenyl hydroxide and acetic anhydride, studying the kinetics and optimum conditions for this reaction (Yi, 2007).

Effect of Microwave Radiation

Carta and Loddo (2002) found that microwave radiation can significantly enhance the kinetics of phenyl acetate hydrolysis, suggesting potential applications in chemistry and material science (Carta & Loddo, 2002).

Structural Analysis

Ferres et al. (2022) studied the rotational spectrum of phenyl acetate, providing insights into its molecular structure and dynamics, particularly focusing on methyl group internal rotation and skeletal torsion (Ferres et al., 2022).

Safety And Hazards

Phenyl acetate is moderately toxic by ingestion and mildly toxic by skin contact . It is a skin irritant . It is combustible when exposed to heat, flame, or oxidizers . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

phenyl acetate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBVNPXQWQGGJP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1
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Molecular Formula

Record name PHENYL ACETATE
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DSSTOX Substance ID

DTXSID3051626
Record name Phenyl acetate
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Molecular Weight

136.15 g/mol
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Physical Description

Colorless highly refractive liquid with a phenolic odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid
Record name Phenyl acetate
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Boiling Point

196 °C, 196.00 to 198.00 °C. @ 760.00 mm Hg
Record name PHENYL ACETATE
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Flash Point

176 °F, 80 °C
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN GLACIAL ACETIC ACID; MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Miscible with oxygenated and chlorinated solvents., Solubility in water: none, insoluble in water; miscible in alcohol, miscible (in ethanol)
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Density

1.073 @ 20 °C/4 °C, Relative density (water = 1): 1.07, 1.073-1.079
Record name PHENYL ACETATE
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Vapor Density

4.7, Relative vapor density (air = 1): 4.7
Record name PHENYL ACETATE
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Product Name

Phenyl acetate

Color/Form

COLORLESS, MOBILE LIQUID, WATER WHITE LIQUID

CAS RN

122-79-2
Record name Phenyl acetate
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Record name PHENYL ACETATE
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Record name Acetic acid, phenyl ester
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Record name PHENYL ACETATE
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Melting Point

-30 °C
Record name Phenyl acetate
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Synthesis routes and methods I

Procedure details

A vigorously stirred suspension of thallous phenoxide (5 g., 0.017 m.) in anhydrous ether (15 ml.) is treated dropwise with freshly distilled acetyl chloride (1.33 g., 0.017 m.) in anhydrous ether (3 ml.) over 5 mins. at such a rate that the exothermic reaction is controlled. The mixture is then stirred for 1 hour at room temperature, the precipitated thallous chloride removed by filtration through Celite and the solvent evaporated under vacuum. The residual colorless oil is distilled to give phenyl acetate, 2.27 g., 98%, b.p. 110°/58 mm.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)OO
Quantity
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Type
reactant
Reaction Step One
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

This example shows that phenyl acetate, when combined with an aldehyde, gels a polyacrylamide much slower than a phenol/formaldehyde organic crosslinking agent. A solution of Phillips HE-B® (5000 ppm), phenyl acetate (1500 ppm) and formaldehyde (1900 ppm) was prepared in synthetic sea water (pH unadjusted). This solution gelled after seven weeks of storage at 210° F.
Name
Quantity
0 (± 1) mol
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solvent
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[Compound]
Name
aldehyde
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[Compound]
Name
polyacrylamide
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenyl acetate
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Phenyl acetate
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Phenyl acetate
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Phenyl acetate
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Phenyl acetate
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Phenyl acetate

Citations

For This Compound
22,000
Citations
H Shizuka, T Morita, Y Mori, I Tanaka - Bulletin of the Chemical Society …, 1969 - journal.csj.jp
… of the irradiation time, the concentration of phenyl acetate (<2×10 −2 mol/l)… Comparing the quantum yields for phenyl acetate … the reaction scheme of phenyl acetate in the liquid phase at …
Number of citations: 56 www.journal.csj.jp
CE Kalmus, DM Hercules - Journal of the American Chemical …, 1974 - ACS Publications
… absorption andfluorescence data for phenyl acetate and some … Phenyl acetate had identical absorption spectra in ethanol, … band is the only phenyl acetate absorption that overlaps with …
Number of citations: 144 pubs.acs.org
JW Meyer, GS Hammond - Journal of the American Chemical …, 1970 - ACS Publications
… phenyl acetate on both the LSX andSE-30 columns, while the opposite was true with the XE-60column; ie, phenyl acetate … with those of the phenyl acetate irradiations and gave no …
Number of citations: 27 pubs.acs.org
Z Said, JG Tillett - The Journal of Organic Chemistry, 1981 - ACS Publications
… 7 All the evidence therefore confirms that there is a distinct changeover in mechanism for the hy-drolysis of phenyl acetate at high concentration of per-chloric acid and a partial …
Number of citations: 12 pubs.acs.org
EF Carr - Molecular Crystals and Liquid Crystals, 1969 - Taylor & Francis
… nematic liquids in electric fields and a review of their work has been given by Gray7 and Chistyak0v.s This investigation involves the liquid crystal p-(anisa1amino)phenyl acetate. The …
Number of citations: 287 www.tandfonline.com
L Haagen, A Brock - 1992 - degruyter.com
… versus enzymatic hydrolysis of phenyl acetate Figure 1 shows the arylesterase activities in 50 randomly selected sera using phenyl acetate and /7-nitrophenyl acetate as substrates. No …
Number of citations: 339 www.degruyter.com
E Ghibaudi, AJ Colussi - International journal of chemical …, 1984 - Wiley Online Library
… major products of the photochemical decomposition of phenyl acetate [81, derive from common … for the unimolecular decomposition of phenyl acetate we have now undertaken a kinetic …
Number of citations: 14 onlinelibrary.wiley.com
RA Nyquist, SE Settineri - Applied spectroscopy, 1990 - opg.optica.org
… Graphs of the absorbance rate A[2]/A[1] for phenyl acetate where A[… phenyl acetate in the original CC14 solution and in the original CHC13 solution. These two bands for phenyl acetate …
Number of citations: 30 opg.optica.org
CL Johlman, RL White, DT Sawyer… - Journal of the American …, 1983 - ACS Publications
… In contrast with the results of other recent studies of gas-phase reactions of phenyl acetate … presence of oxygen (3 X 10-7 torr) with phenyl acetate (5 X 10-8 torr) yields five ionic products…
Number of citations: 17 pubs.acs.org
MM Cox, WP Jencks - Journal of the American Chemical Society, 1981 - ACS Publications
General-acid catalysis of the reaction of methoxyamine with phenyl acetate by the proton, carboxylic acids, and ammonium ions follows a nonlinear Bronsted curve. This curve agrees …
Number of citations: 55 pubs.acs.org

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